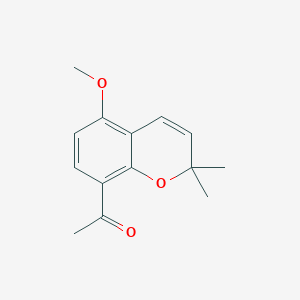

1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone

説明

1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone is a chromene-derived compound characterized by a methoxy group at position 5, two methyl groups at position 2,2 of the chromen ring, and an ethanone substituent at position 7. Chromene derivatives are widely studied for their biological activities, including antitumor, anti-inflammatory, and antioxidant properties. This compound’s structure provides a scaffold for further chemical modifications, making it a candidate for structure-activity relationship (SAR) studies.

特性

分子式 |

C14H16O3 |

|---|---|

分子量 |

232.27 g/mol |

IUPAC名 |

1-(5-methoxy-2,2-dimethylchromen-8-yl)ethanone |

InChI |

InChI=1S/C14H16O3/c1-9(15)10-5-6-12(16-4)11-7-8-14(2,3)17-13(10)11/h5-8H,1-4H3 |

InChIキー |

JDGBKMXPPYUNKE-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=C2C(=C(C=C1)OC)C=CC(O2)(C)C |

製品の起源 |

United States |

準備方法

The synthesis of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2,2-dimethylchromene with ethanone under specific conditions. For instance, a solution of 50% potassium hydroxide (KOH) in ethanol can be added dropwise to a stirred solution of the chromene and ethanone at room temperature for 48 hours. The reaction mixture is then neutralized with hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layers are combined, dried, and purified by chromatography to yield the desired product .

化学反応の分析

1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its potential use in developing new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone with four structurally related compounds, highlighting substituent variations, molecular properties, and reported biological activities:

Key Observations

Substituent Effects on Bioactivity: The chalcone analogue (C₂₀H₂₀O₅) demonstrates enhanced anti-proliferative activity compared to natural compounds like Millepachine. The addition of a (3-hydroxy-4-methoxyphenyl) group likely improves target binding via hydrogen bonding and π-π interactions . The (E)-propenone derivative (C₂₂H₂₂O₄) introduces a conjugated system (prop-2-en-1-one), which may act as a Michael acceptor, a feature common in bioactive molecules. Its high purity (97–98%) suggests suitability for preclinical studies .

Hydroxy vs. Methoxy Substituents: The 7-hydroxy variant (CAS 484-18-4) replaces a methoxy group with a hydroxyl group at position 7. Such derivatives are often explored as metabolites or prodrugs . The 5,7-dihydroxy derivative (CAS 31380-13-9) further enhances hydrogen-bonding capacity, though its lower molecular weight (234.25) may limit lipophilicity and bioavailability .

Methoxy groups (electron-donating) increase electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions .

Implications for Drug Development

- Lead Optimization: The chalcone and propenone derivatives represent promising leads for anticancer drug development due to their extended conjugation and substituent diversity.

- ADME Considerations : Hydroxylated variants (e.g., 7-hydroxy) may require structural shielding (e.g., prodrug formulation) to balance solubility and bioavailability.

- Synthetic Accessibility: The parent compound (1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone) serves as a synthetically accessible precursor for generating analogues with tailored properties .

生物活性

1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone is a synthetic compound belonging to the chromene family, characterized by its unique structural features that contribute to its biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₆O₃

- Molecular Weight : 232.27 g/mol

- CAS Number : 1393921-62-4

The compound features a methoxy group and a ketone functional group, which are pivotal in its chemical reactivity and biological activity. Chromenes are known for their diverse pharmacological properties, making them significant in medicinal chemistry.

Biological Activities

Research has shown that 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone exhibits various biological activities, including:

The biological activity of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone is believed to result from its interaction with specific molecular targets within cells. This compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it could potentially act as an inhibitor of certain enzymes associated with inflammation and microbial growth .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone, a comparison with structurally similar compounds can be insightful:

| Compound Name | Description |

|---|---|

| 1-(5,7,8-Trimethoxy-2,2-dimethyl-2H-chromen-6-YL)ethanone | Contains additional methoxy groups which may enhance biological activity. |

| 1-(5,8-Dimethoxy-2,2-dimethyl-2H-chromen-6-YL)ethanone | Similar structure but different substitution patterns affecting properties. |

| 1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone | Hydroxy group presence significantly alters reactivity and biological activity. |

This table highlights how variations in substitution patterns can influence the biological properties of chromene derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of chromene derivatives:

- Antibacterial Studies : In vitro studies showed that certain chromene derivatives exhibited significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 0.78 µg/ml .

- Molecular Docking Studies : Research involving molecular docking has indicated promising interactions between chromene derivatives and bacterial enzymes such as S. aureus dihydropteroate synthetase, suggesting potential therapeutic applications in treating bacterial infections .

- In Vivo Studies : Additional research has been conducted on related compounds demonstrating neuroactive properties through GABA receptor modulation, indicating a broader spectrum of biological activities that may be explored further for therapeutic uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。